molecular formula C8H9NO2S B2546177 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide CAS No. 33183-87-8

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide

Cat. No.: B2546177
CAS No.: 33183-87-8
M. Wt: 183.23
InChI Key: JQMLVFGUCQRCFZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide ( 33183-87-8) is a cyclic sulfonamide compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. This benzothiazine dioxide core structure is of significant interest for generating combinatorial libraries and exploring diverse biological activities . Researchers value this scaffold for its relevance in developing potential therapeutic agents. While exploration is ongoing, derivatives of similar 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxide structures have been investigated for a range of biological targets, including IL-8 receptor antagonism, 5-HT receptor antagonism, factor Xa inhibition, and reverse transcriptase inhibition . Furthermore, structurally related benzothiazine derivatives have demonstrated central nervous system (CNS) activity in preclinical studies . The compound's utility extends to its role as a key synthetic intermediate for the construction of more complex, functionalized molecules aimed at various disease targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

3,4-dihydro-1H-2λ6,3-benzothiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMLVFGUCQRCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . This one-pot, three-component reaction yields the desired benzothiazine derivatives in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrazone Formation via Condensation with Hydrazine

The compound undergoes condensation with hydrazine or its derivatives to form hydrazone intermediates, a critical step for further functionalization.

Reaction Procedure :

  • Substrate : 1-Methyl-1H-benzo[c] thiazin-4(3H)-one 2,2-dioxide (4)

  • Reagents : 64% hydrazine monohydrate

  • Conditions : Reflux in absolute ethanol for 8 hours .

  • Product : 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] thiazine 2,2-dioxide (5)

  • Yield : >80%

Characterization Data :

  • Appearance : Yellow crystals

  • Melting Point : 139–140°C

  • Spectroscopic Data :

    • IR : 3410 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1384 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric)

    • 1H NMR (CDCl₃) : δ 3.37 (s, 3H, N–CH₃), 4.50 (s, 2H, CH₂), 5.21 (s, 2H, NH₂), 6.88–7.92 (m, 4H, Ar–H)

Ultrasound-Assisted Schiff Base Formation

Efficient synthesis of N-benzylidene derivatives is achieved using ultrasound irradiation, reducing reaction times.

Procedure :

  • Substrate : 1-Methyl-2,2-dioxo-2,3-dihydro-1H-benzo[c] thiazin-4-one

  • Reagents : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde, 2-nitrobenzaldehyde)

  • Conditions : Ultrasound irradiation (45°C, 35 minutes) .

  • Products : N-Benzylidene-N'-(1-methyl-2,2-dioxo-2,3-dihydro-1H-benzo[c] thiazin-4-ylidene)hydrazines

Example :

  • Product : N-(4-Fluorobenzylidene)-N'-(6-bromo-1-methyl-2,2-dioxo-2,3-dihydro-1H-benzo[c] thiazin-4-ylidene)hydrazine (6i)

    • Yield : 85%

    • Melting Point : 196–198°C

    • 1H NMR (CDCl₃) : δ 3.37 (s, 3H, N–CH₃), 4.84 (s, 2H, CH₂), 6.98–8.58 (m, aromatic protons)

Base-Induced Rearrangements (Hypothetical Pathway)

While not directly reported for this compound, analogous 1,2,3-benzothiadiazine 1,1-dioxides undergo t-BuOK-mediated rearrangements to form benzisothiazoles or benzothiazines .

Proposed Mechanism :

  • Ring Opening : Base-induced cleavage of the N–N bond.

  • Recyclization : Formation of new C–N bonds, influenced by base stoichiometry .

Key Research Findings

  • MAO Inhibition : Derivatives like 9e (IC₅₀ = 1.04 ± 0.01 μM for MAO A) and 9h (IC₅₀ = 1.03 ± 0.17 μM for MAO B) show potent enzyme inhibition .

  • Antimicrobial Activity : Schiff base derivatives exhibit broad-spectrum activity against bacterial and fungal strains .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H9_9NO2_2S
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 33183-87-8

The compound features a fused bicyclic structure that contributes to its unique chemical properties and biological activities.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2]thiazine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the thiazine ring can enhance activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

2. Anticancer Potential
Some studies have suggested that compounds related to 3,4-dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide may possess anticancer properties. Research has demonstrated that these compounds can inhibit specific pathways involved in tumor growth and proliferation. For example, they may act as inhibitors of the pan-Kras pathway, which is crucial in many cancers .

3. Neurological Applications
Recent investigations have focused on the potential of this compound as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The structural characteristics of this compound make it a candidate for further exploration in this area .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound has led to its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Its ability to act as a cross-linking agent has been explored in the development of new materials with improved performance characteristics .

2. Photovoltaic Materials
Recent studies have suggested that thiazine derivatives can be utilized in organic photovoltaic cells due to their electronic properties. The introduction of such compounds into the active layer of solar cells has shown promise in enhancing light absorption and charge transport efficiency .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One notable method includes the reaction of appropriate thioketones with amines under controlled conditions to yield the desired thiazine structure.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at Heriot-Watt University investigated the antimicrobial efficacy of synthesized derivatives based on this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria when tested at various concentrations .

CompoundActivity (Zone of Inhibition)Reference
Derivative A15 mm
Derivative B20 mm
Control (Standard Antibiotic)25 mm

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

MAO-Inhibitory Derivatives

Recent studies synthesized two series of derivatives by condensing 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes, yielding compounds 7(a–f) and 9(a–k) . These derivatives exhibit MAO inhibition in the micromolar range, with substituents dictating isoform selectivity (MAO A vs. MAO B):

Compound Substituents IC₅₀ (MAO A) IC₅₀ (MAO B) Key Interactions
9e 3-Chlorothiophen-2-yl 0.04 ± 0.01 μM - H-bonds (Tyr69, Ala68); π-π (Tyr444/407); Cl halogen bonds (Phe208/352)
9h 5-Bromothiophen-2-yl - 1.03 ± 0.17 μM H-bonds (Tyr60, Ser59, Lys296); Br π-alkyl (Ile199)
7a 2-Chloroquinolin-3-ylmethylene Lower micromolar Lower micromolar Base pharmacophore; enhanced inhibition via extended π-system

Key Findings :

  • Halogen Substituents : Chloro (9e) and bromo (9h) groups enhance isoform selectivity by forming halogen bonds and π-alkyl interactions with hydrophobic residues (e.g., Phe208, Ile199) .
  • Thiophene vs. Quinoline: Thiophene-based derivatives (9e, 9h) show higher potency than quinoline-based analogues (7a–f), attributed to stronger sulfur-π and halogen interactions .
  • Hydrogen Bonding : The sulfonyl oxygens in the thiazine-dioxide core are critical for H-bonding with catalytic residues (e.g., Tyr69 in MAO A), stabilizing inhibitor-enzyme complexes .
Non-MAO Targets: NSAID Bioisosteres

The benzo[c][1,2]thiazine 2,2-dioxide core is structurally analogous to 2,3-dihydro-4H-benzo[e][1,2]thiazin-4-one 1,1-dioxide , the scaffold of oxicam-class NSAIDs (e.g., piroxicam) . While oxicams target cyclooxygenase (COX), benzothiazine-dioxide derivatives leverage sulfonyl groups for MAO inhibition, demonstrating scaffold versatility in drug design .

Comparison with Other Heterocycles

  • Benzo[f]dithiazepin-3-one Dioxides : Unlike MAO inhibitors, these compounds (e.g., CAS: 82299-64-7) exhibit anticancer activity, highlighting the pharmacological diversity of sulfonyl-containing heterocycles .
  • Thiadiazole-Fused Derivatives : Compounds like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide show distinct mechanisms (e.g., thiosemicarbazide-based inhibition), underscoring the unique MAO-targeting profile of benzothiazine-dioxides .

Biological Activity

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide (CAS Number: 33183-87-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

  • Molecular Formula : C8H9NO2S
  • Molecular Weight : 183.23 g/mol
  • Purity : >95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including one-pot synthesis techniques that enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 3,4-dihydro-1H-benzo[d][1,2]thiazine. For instance, a study evaluated several derivatives for cytotoxicity against cancer cell lines (MCF7) and found that certain compounds exhibited cytotoxic activity comparable to doxorubicin (DOX), a well-known chemotherapeutic agent. Notably, compound BS230 demonstrated significant antitumor activity with lower toxicity towards healthy cells compared to DOX .

Table 1: Cytotoxicity of Selected Compounds Against MCF7 Cell Line

CompoundIC50 (µM)Comparison with DOX
BS23010More effective
DOX5Reference
BS13015Comparable

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. A study synthesized novel benzimidazole-thiazinone derivatives and evaluated their effectiveness against various microorganisms. The results indicated that some thiazine derivatives possess significant antibacterial properties against gram-positive and gram-negative bacteria .

The mechanism by which 3,4-dihydro-1H-benzo[d][1,2]thiazine exerts its biological effects is believed to involve interaction with DNA topoisomerase II. Molecular docking studies have suggested that these compounds can bind effectively to the DNA-topoisomerase complex and inhibit its activity, leading to apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving MCF7 cells treated with BS230 at varying concentrations (5 µM to 20 µM), researchers observed a dose-dependent increase in cytotoxicity. The viability assays confirmed that BS230 not only reduced cell viability significantly but also exhibited a favorable profile compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of synthesized thiazine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibition zones in agar diffusion tests, suggesting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,4-dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide derivatives?

  • Answer : Derivatives can be synthesized via condensation reactions between substituted benzaldehydes and triazole precursors under reflux with glacial acetic acid, followed by solvent evaporation and filtration . For heterocyclic variants (e.g., quinolin-2-yl or pyrazin-2-yl substituents), β-substituted o-nitrostyrenes react with sulfur thiophiles to yield 1H-benzo[c][1,2]thiazine 2,2-dioxides with yields up to 80% . Scaling reactions (0.2–1 mmol) and recrystallization improve purity (73–75% yield) .

Q. How are structural and purity characteristics of these compounds validated?

  • Answer : Use a combination of 1H^1 \text{H} NMR (500 MHz) and 13C^{13} \text{C} NMR (125 MHz) to confirm substitution patterns and coupling constants (e.g., δ 8.64 ppm for pyridinyl protons) . High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., [M+Na]+^+ at m/z 314.9977) .

Q. What are standard protocols for assessing in vitro biological activity?

  • Answer : Monoamine oxidase (MAO) inhibition is quantified via IC50_{50} assays using recombinant enzymes. For example, compound 9e inhibits MAO-A (IC50_{50} = 1.04 ± 0.01 mM), while 9h targets MAO-B (IC50_{50} = 1.03 ± 0.17 mM) . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of MAO inhibitors?

  • Answer : Substituents at the 3-position (e.g., pyridinyl, quinolinyl) enhance MAO-B selectivity by occupying hydrophobic pockets, as shown by docking studies . Electron-withdrawing groups (e.g., Cl, Br) at the 6-position improve potency by stabilizing π-π interactions with FAD cofactors .

Q. What analytical strategies resolve challenges in detecting thiazine isomerization during conjugation reactions?

  • Answer : Use tandem mass spectrometry (MS/MS) to distinguish thiazine isomers without preparative chromatography. Fragmentation patterns (e.g., succinimidyl thioether vs. thiazine rearrangements) provide diagnostic ions, validated via collision-induced dissociation (CID) .

Q. How do 3,4-dihydro-1H-benzo[d][1,2]thiazine derivatives interact with multi-target pathways in neurodegenerative diseases?

  • Answer : Derivatives inhibit MAO isoforms implicated in dopamine metabolism, potentially modulating mitochondrial dysfunction and ER stress in Alzheimer’s and Parkinson’s models . Computational models suggest dual-target ligands could synergize with amyloid-β clearance pathways .

Q. What methodologies address contradictions in cytotoxicity vs. therapeutic efficacy for anticancer applications?

  • Answer : Screen derivatives against MCF-7 breast cancer cells using MTT assays. Compounds like 2,3-diarylated 2H-benzo[e][1,2]thiazine 1,1-dioxides show selective cytotoxicity (IC50_{50} < 10 μM) via topoisomerase inhibition, validated by comet assays .

Methodological Resources

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for reduced reaction times and higher yields .
  • Data Interpretation : Use Schrödinger Suite or AutoDock for molecular docking, correlating binding energies (ΔG) with IC50_{50} values .
  • Analytical Validation : Combine NMR, HRMS, and HPLC-PDA (>95% purity thresholds) to ensure reproducibility .

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